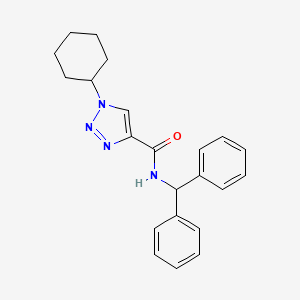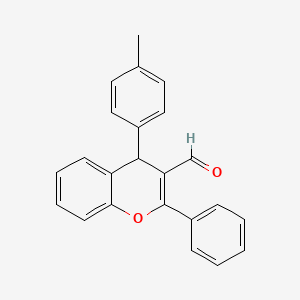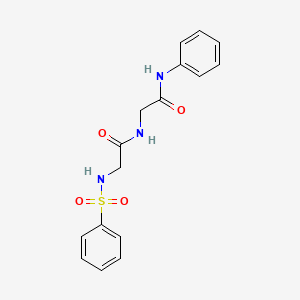
1-cyclohexyl-N-(diphenylmethyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclohexyl-N-(diphenylmethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives. This compound has been the subject of scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 1-cyclohexyl-N-(diphenylmethyl)-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In medicinal chemistry, this compound may act as an inhibitor of specific enzymes or receptors involved in disease pathways. In biochemistry, this compound may bind to specific proteins or enzymes and modulate their activity. In material science, this compound may participate in various chemical reactions such as polymerization or coordination chemistry.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-cyclohexyl-N-(diphenylmethyl)-1H-1,2,3-triazole-4-carboxamide depend on its specific application and concentration. In medicinal chemistry, this compound may exhibit anticancer, anti-inflammatory, or hypoglycemic effects. In biochemistry, this compound may affect enzyme activity, protein stability, or cellular signaling pathways. In material science, this compound may influence the physical and chemical properties of the resulting materials.
实验室实验的优点和局限性
The advantages of using 1-cyclohexyl-N-(diphenylmethyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments include its relatively simple synthesis, versatility, and potential for diverse applications. The limitations include its potential toxicity, limited solubility in some solvents, and potential interference with biological assays.
未来方向
The future directions for research on 1-cyclohexyl-N-(diphenylmethyl)-1H-1,2,3-triazole-4-carboxamide include exploring its potential applications in drug discovery, material science, and chemical biology. Specifically, further studies could focus on optimizing the synthesis method, investigating the structure-activity relationship, and exploring its potential as a building block for functional materials. Additionally, further research could be conducted to elucidate its mechanism of action and potential toxicity, which could facilitate its translation into clinical or industrial applications.
In conclusion, 1-cyclohexyl-N-(diphenylmethyl)-1H-1,2,3-triazole-4-carboxamide is a versatile chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area could lead to the development of novel drugs, materials, and tools for chemical biology.
合成方法
The synthesis of 1-cyclohexyl-N-(diphenylmethyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid with diphenylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions for several hours. The resulting product is then purified by column chromatography or recrystallization to obtain the desired compound.
科学研究应用
1-cyclohexyl-N-(diphenylmethyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. In biochemistry, this compound has been used as a tool for studying enzyme inhibition and protein-ligand interactions. In material science, this compound has been explored as a building block for the synthesis of functional materials such as polymers and metal-organic frameworks.
属性
IUPAC Name |
N-benzhydryl-1-cyclohexyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c27-22(20-16-26(25-24-20)19-14-8-3-9-15-19)23-21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13,16,19,21H,3,8-9,14-15H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLFTUPGTFDCLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(N=N2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzhydryl-1-cyclohexyltriazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4926932.png)

![N-[5-(1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B4926944.png)
![methyl 4-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B4926952.png)

![N~2~-(2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4926988.png)

![1-(3-chlorophenyl)-4-[1-(2-methyl-3-furoyl)-3-piperidinyl]piperazine](/img/structure/B4926994.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-2,6-dimethyl-4-morpholinecarboxamide](/img/structure/B4927004.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide](/img/structure/B4927005.png)
![N-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4927007.png)

![N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide](/img/structure/B4927030.png)